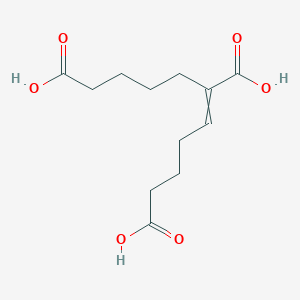

Non-4-ene-1,5,9-tricarboxylic acid

Description

Properties

CAS No. |

61421-97-4 |

|---|---|

Molecular Formula |

C12H18O6 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

non-4-ene-1,5,9-tricarboxylic acid |

InChI |

InChI=1S/C12H18O6/c13-10(14)7-3-1-5-9(12(17)18)6-2-4-8-11(15)16/h5H,1-4,6-8H2,(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

PCONOWYGAFCDLM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(=CCCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Non-4-ene-1,5,9-tricarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and carboxylic acid derivatives.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced technologies and automation can further enhance the production yield and quality.

Chemical Reactions Analysis

Types of Reactions: Non-4-ene-1,5,9-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate various reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Non-4-ene-1,5,9-tricarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactions.

Medicine: Research on this compound includes its potential therapeutic applications and its effects on biological systems.

Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Non-4-ene-1,5,9-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in redox reactions, and influence cellular processes. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

9-Aminononane-1,3,9-Tricarboxylic Acid

Structure: Linear nine-carbon chain with carboxylic groups at positions 1, 3, and 9, and an amino group at position 9. Molecular Formula: C₉H₁₅NO₆ (calculated molecular weight: 245.22 g/mol). Key Differences:

- The amino group at position 9 introduces basicity, altering solubility and reactivity compared to the purely acidic Non-4-ene derivative.

- Applications: Found in Solanum nigrum, it may contribute to plant alkaloid biosynthesis .

1,3,5-Cyclohexanetricarboxylic Acid

Structure : Cyclohexane ring with three carboxylic groups at positions 1, 3, and 5.

Molecular Formula : C₉H₁₂O₆ (molecular weight: 216.19 g/mol) .

Key Differences :

- Cyclic structure imposes steric constraints, reducing solubility in polar solvents compared to linear analogs.

- Symmetrical carboxylic group arrangement enhances coordination chemistry applications, unlike the asymmetrical positioning in Non-4-ene-1,5,9-tricarboxylic acid.

Esterified Tricarboxylic Acid Derivatives

Examples :

- rac-(1R,4aS,9aS)-1,2,3,4,4a,9a-Hexahydro-1,4a-methano-1-methyl-10-methylene-9H-carbazole-3,3,9-tricarboxylic acid 3,3-diethyl 9-methyl ester (C₂₄H₃₁NO₆, approximate molecular weight: 453.51 g/mol) . Key Differences:

- Esterification of carboxylic groups reduces acidity and water solubility, making these derivatives more suitable as synthetic intermediates.

- Fused ring systems (e.g., carbazole) introduce aromaticity and planar rigidity, contrasting with the aliphatic chain of this compound.

Benzene-1,4-Dicarboxylic Acid (Terephthalic Acid)

Structure : Aromatic benzene ring with carboxylic groups at positions 1 and 4.

Molecular Formula : C₈H₆O₄ (molecular weight: 166.14 g/mol) .

Key Differences :

- Fewer carboxylic groups limit chelation capacity compared to tricarboxylic acids.

- Aromaticity enhances thermal stability, making it a key component in polyester production (e.g., PET), whereas aliphatic tricarboxylic acids may prioritize biodegradability.

Data Table: Structural and Functional Comparison

*Hypothetical data based on structural inference.

Research Findings and Implications

- Functional Group Impact: The amino group in 9-aminononane-1,3,9-tricarboxylic acid introduces pH-dependent solubility, whereas the double bond in this compound may enhance reactivity toward electrophilic addition .

- Industrial Relevance : Benzene-1,4-dicarboxylic acid’s aromaticity underpins its dominance in polymer chemistry, while tricarboxylic acids are explored for biodegradable materials due to higher hydrophilicity .

Notes

- Direct data on this compound is unavailable in the provided evidence; comparisons are extrapolated from structural analogs.

- Key differentiating factors include chain length, substituents (e.g., amino groups), and cyclic vs. linear backbones.

- Further studies on the target compound should prioritize synthetic routes and spectroscopic characterization to validate hypothetical properties.

Q & A

Q. How can researchers verify the successful synthesis of Non-4-ene-1,5,9-tricarboxylic acid in laboratory settings?

- Methodological Answer : Synthesis verification requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to confirm the presence of the alkene (C=C) and carboxylic acid (-COOH) groups.

- X-ray Crystallography : Resolve the crystal structure to validate spatial arrangement and bonding (e.g., using SHELXTL software for refinement) .

- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) by comparing retention times with standards .

- Spectral Databases : Cross-reference IR and mass spectra with validated databases like NIST Chemistry WebBook .

Q. What are the recommended methods for assessing the thermal and chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under controlled heating rates.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events .

- pH-Dependent Stability Tests : Use UV-Vis spectroscopy to track structural changes in acidic/basic buffers.

- Long-Term Storage Trials : Store samples at -20°C, 4°C, and room temperature, and periodically analyze degradation via HPLC .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity or spectral properties?

- Methodological Answer : Resolve discrepancies through:

- Multi-Software Validation : Compare DFT (e.g., Gaussian) and molecular dynamics (e.g., COMSOL) results to identify systematic errors .

- Experimental Replication : Repeat spectral analyses (e.g., NMR, IR) under standardized conditions to rule out instrumentation bias .

- Theoretical Framework Alignment : Reconcile assumptions in computational models (e.g., solvent effects, basis sets) with experimental setups .

Q. What factorial design approaches are optimal for optimizing reaction conditions in the synthesis of this compound derivatives?

- Methodological Answer : Use a full factorial design to test variables:

- Factors : Temperature (50–100°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (water, DMSO, ethanol).

- Response Variables : Yield, purity, and reaction time.

- Statistical Analysis : Apply ANOVA to identify significant interactions and derive optimized conditions .

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Parameterization : Use the B3LYP functional and 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and band gaps .

- Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) to simulate aqueous or organic environments.

- Validation : Compare predicted dipole moments and electrostatic potentials with experimental data from NIST or ChemSpider .

Methodological Tools and Resources

- Structural Characterization : SHELXTL for crystallographic refinement ; NIST WebBook for spectral validation .

- Computational Modeling : COMSOL Multiphysics for process optimization ; ACD/Labs Percepta for physicochemical predictions .

- Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling carboxylic acids, including PPE and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.